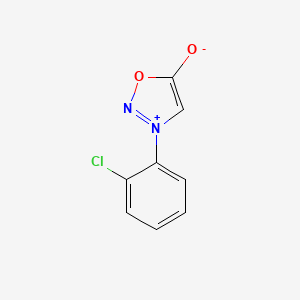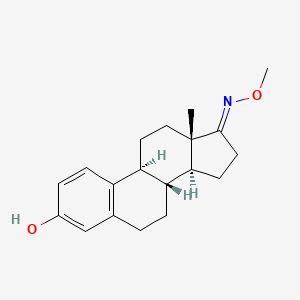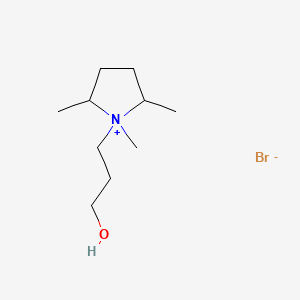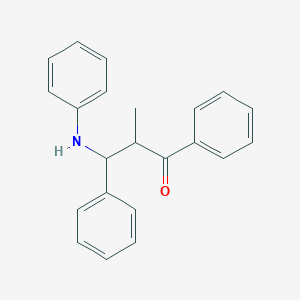
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propanone backbone with methyl, diphenyl, and phenylamino substituents
Méthodes De Préparation
The synthesis of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- typically involves a multi-step process. One common synthetic route is the Mannich reaction, which involves the condensation of benzaldehyde, aniline, and acetophenone in the presence of an acid catalyst . The reaction conditions often include the use of solvents such as ethanol and temperatures around 25°C for optimal yield . Industrial production methods may involve similar steps but are scaled up and optimized for higher efficiency and yield.
Analyse Des Réactions Chimiques
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
Applications De Recherche Scientifique
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- can be compared with other similar compounds such as:
1,3-Diphenyl-1,3-propanedione: Known for its use in electron transfer reactions and prostaglandin biosynthesis.
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of fluorescent polyphenylene dendrimers.
β-Anilino-β-phenylpropiophenone: Another compound with a similar structure but different functional groups. The uniqueness of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
743-93-1 |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-anilino-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17(22(24)19-13-7-3-8-14-19)21(18-11-5-2-6-12-18)23-20-15-9-4-10-16-20/h2-17,21,23H,1H3 |
Clé InChI |
WFROBYGOEFWUAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


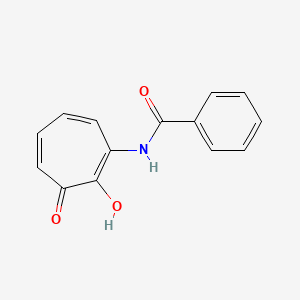
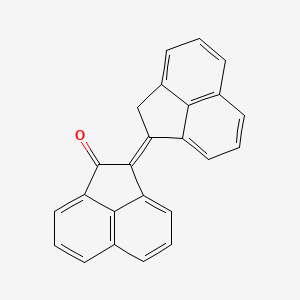
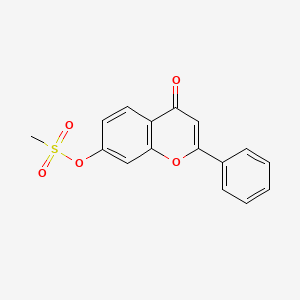
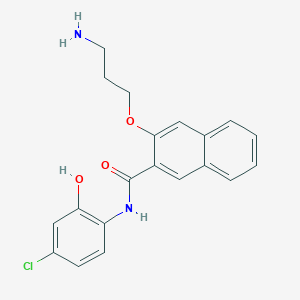
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
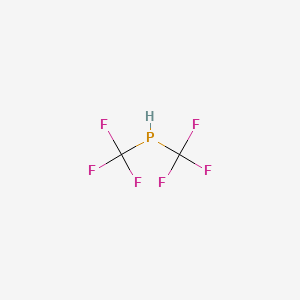
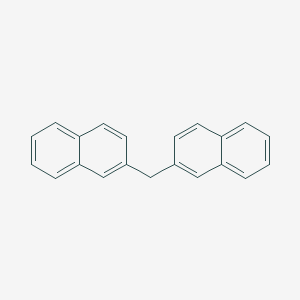

![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
